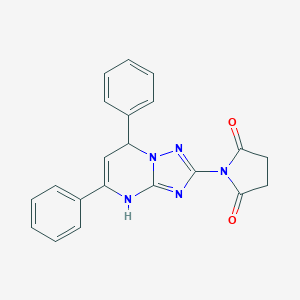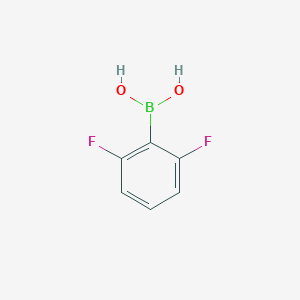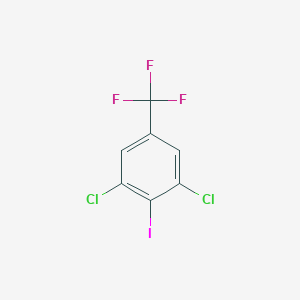
Ampa-fmoc
Vue d'ensemble
Description
AMPA-FMOC is derived from Aminomethanephosphonic Acid-13C,15N, which is an isotope labeled analog of aminomethanephosphonic Acid, a degradation product of glyphosate .
Synthesis Analysis
The method for derivatization of glyphosate and aminomethylphosphonic acid (AMPA) using 9-fluorenylmethyl chloroformate (FMOC-Cl) has been confirmed and optimized . The parameters evaluated include the concentration of borate buffer and FMOC-Cl, homogenization time, and reaction .
Molecular Structure Analysis
AMPA-FMOC has a molecular formula of C16H16NO5P . Its structure includes a fluoren-9-ylmethoxycarbonylamino group and a methylphosphonic acid group .
Chemical Reactions Analysis
The derivatization reaction of glyphosate and AMPA with FMOC-Cl has been studied . This reaction is part of the process of preparing AMPA-FMOC for analysis .
Physical And Chemical Properties Analysis
AMPA-FMOC has a molecular weight of 333.27 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 5 . Its Exact Mass and Monoisotopic Mass are both 333.07660961 g/mol .
Applications De Recherche Scientifique
Determination of Herbicides in River Water and Sediments
Ampa-fmoc is used in the determination of glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in river water and sediments . The method applies the 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) derivatization for the analytes . This is particularly important for environmental management as it helps in monitoring the levels of these herbicides in water bodies .
Analysis of Herbicides in Soil
Ampa-fmoc is also used in the analysis of glyphosate, AMPA, and glufosinate in soil samples . An economical, simple, and fast method for the quantification of these substances in soil samples has been developed using derivatization with FMOC-Cl . This is crucial in agriculture to monitor the levels of these substances in the soil .
Monitoring Drinking Water
Ampa-fmoc is used in the specific, targeted method for determination of glyphosate, AMPA, and glufosinate in water samples . This is suitable for monitoring both drinking water and ground/surface waters for compliance with European regulatory limits .
Field Studies
During field studies, the analysis of glyphosate residues complements multiresidue pesticide analysis or pollen origin analysis . Ampa-fmoc plays a crucial role in these analyses .
Mécanisme D'action
Target of Action
Ampa-fmoc is a derivative of the compound aminomethylphosphonic acid (AMPA) and fluorenylmethyloxycarbonyl (Fmoc). AMPA is a major degradation product of glyphosate, a widely used herbicide . The Fmoc group is a base-labile protecting group used in organic synthesis . Therefore, the primary targets of Ampa-fmoc are likely to be similar to those of AMPA and Fmoc, which include various microorganisms that can use glyphosate as a sole source of phosphorus, carbon, and nitrogen .
Mode of Action
The Fmoc group in Ampa-fmoc can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction is chemoselective in the presence of ambident nucleophiles . The Fmoc group is rapidly removed by base . This suggests that Ampa-fmoc may interact with its targets through a process of protection and deprotection of amines.
Biochemical Pathways
The first major step in the degradation pathway of glyphosate, from which AMPA is derived, is the formation of AMPA and glyoxylate . This suggests that Ampa-fmoc may affect similar biochemical pathways.
Pharmacokinetics
Glyphosate, from which ampa is derived, is known to sorb strongly to particles in soil and sediments, reducing its bioavailability
Result of Action
Glyphosate and ampa have been found to inflict adverse impacts on various forms of aquatic life, insects, and essential soil microorganisms
Action Environment
The action of Ampa-fmoc may be influenced by environmental factors such as temperature . For example, brown trout mortality during exposure to glyphosate or AMPA was considerably higher at 15 °C than at 7 °C . Additionally, glyphosate and AMPA were found in higher concentrations in samples containing muscle, head, backbone, and caudal fin tissue with increasing exposure concentrations and temperatures . This suggests that the action, efficacy, and stability of Ampa-fmoc may also be influenced by environmental conditions.
Orientations Futures
Propriétés
IUPAC Name |
(9H-fluoren-9-ylmethoxycarbonylamino)methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16NO5P/c18-16(17-10-23(19,20)21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,17,18)(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBDDRURGRYWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ampa-fmoc | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)




![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)


![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)
![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)


